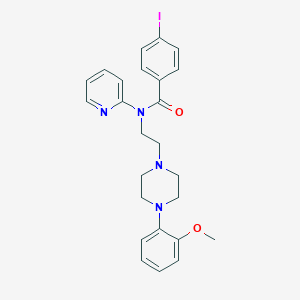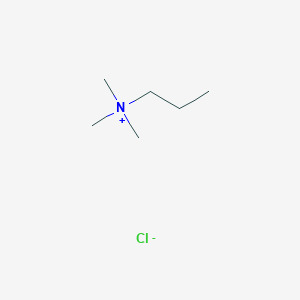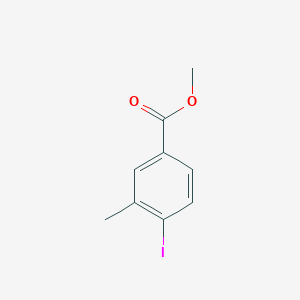
Momorcharaside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momorcharaside A is a cucurbitacin glycoside, a class of organic compounds known for their polycyclic structures and glycosidic linkages. This compound is derived from the plant Momordica charantia, commonly known as bitter melon or bitter gourd. Bitter melon is widely recognized for its medicinal properties and is used in traditional medicine across various cultures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Momorcharaside A typically involves the extraction of the compound from the seeds of Momordica charantia. The process begins with the drying and grinding of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the extraction process. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Momorcharaside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Momorcharaside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic linkages and polycyclic structures.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Momorcharaside A involves its interaction with various molecular targets and pathways. It is known to inhibit glucose synthesis by affecting the activities of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. Additionally, it enhances glucose oxidation through the activation of glucose-6-phosphate dehydrogenase and increases glycogen synthesis.
Comparison with Similar Compounds
Momorcharaside A is unique among cucurbitacin glycosides due to its specific glycosidic linkage and polycyclic structure. Similar compounds include:
Momorcharaside B: Another cucurbitacin glycoside with similar bioactive properties.
Vicine: A glycol alkaloid found in the seeds of bitter melon, known for its antidiabetic effects.
Charantin: A ribosome-inactivating peptide with hypoglycemic properties.
Properties
CAS No. |
135126-59-9 |
|---|---|
Molecular Formula |
C42H72O15 |
Molecular Weight |
817.0 g/mol |
IUPAC Name |
2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3 |
InChI Key |
WBYJYPOPDKQBQJ-UHFFFAOYSA-N |
SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
melting_point |
170 - 172 °C |
physical_description |
Solid |
Synonyms |
momorcharaside A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)











